5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester

Medicinal chemistry Structure–activity relationship Hydrogen-bond donor pharmacophore

The target compound, 5-[4-(acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9; PubChem CID is a synthetic imidazole derivative with molecular formula C15H17N3O3 and molecular weight 287.31 g·mol⁻¹. The structure features a para-acetamidophenyl substituent at the imidazole 5-position and an ethyl acetate moiety at the imidazole 2-position.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
CAS No. 908007-24-9
Cat. No. B1442466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
CAS908007-24-9
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
InChIKeySJSFBJSABDTCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9): Procurement-Relevant Physicochemical and Structural Baseline


The target compound, 5-[4-(acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9; PubChem CID 53486231) is a synthetic imidazole derivative with molecular formula C15H17N3O3 and molecular weight 287.31 g·mol⁻¹ [1]. The structure features a para-acetamidophenyl substituent at the imidazole 5-position and an ethyl acetate moiety at the imidazole 2-position . Computed physicochemical descriptors include XLogP3-AA = 1.1, topological polar surface area (TPSA) = 84.1 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 4 [2]. The compound is commercially available from multiple vendors at purities of 95–97% . It is classified as a research chemical intended for laboratory use only, not for human or veterinary application .

Why 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester Cannot Be Interchanged with Generic Imidazole-2-acetic Acid Derivatives in Research Procurement


Members of the imidazole-2-acetic acid ethyl ester class differ in the position and nature of aromatic and amide substituents, leading to substantive differences in hydrogen-bonding capacity, lipophilicity, and polar surface area that govern solubility, permeability, and target engagement [1]. The target compound bears a para-acetamidophenyl group at the imidazole 5-position and retains a free imidazole NH, whereas its closest regioisomer (CAS 80809-50-3) places the acetamido group on the imidazole N1, eliminating the imidazole NH donor [2]. The unsubstituted core scaffold (CAS 791569-71-6) lacks both the phenyl and acetamido functionalities and has approximately half the molecular weight, resulting in fundamentally different physicochemical and pharmacological profiles . These structural distinctions render generic substitution unreliable; each derivative must be individually qualified for a given assay or synthetic pathway.

Quantitative Differentiation Evidence for 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester vs. Closest Structural Analogs


Regiochemical Differentiation: Imidazole N1-Acetamido vs. Phenyl Para-Acetamido Substitution Separates Target from Its Closest Isomer CAS 80809-50-3

The target compound (CAS 908007-24-9) bears the acetylamino group at the para position of the 5-phenyl substituent, leaving the imidazole N1 position unsubstituted and preserving the imidazole NH as a hydrogen-bond donor (HBD). In its closest structural isomer, CAS 80809-50-3 (1H-imidazole-2-acetic acid, 1-(acetylamino)-4-phenyl-, ethyl ester), the acetylamino group is attached to the imidazole N1, eliminating the imidazole NH donor [1]. The target compound has 2 HBD (imidazole NH + amide NH), whereas CAS 80809-50-3 has only 1 HBD (amide NH only). This regiochemical difference yields a TPSA of 84.1 Ų for the target vs. 73.2 Ų for CAS 80809-50-3, a difference of +10.9 Ų, and an XLogP3 of 1.1 vs. 1.5 (Δ = −0.4 units), reflecting higher polarity and lower lipophilicity for the target [2].

Medicinal chemistry Structure–activity relationship Hydrogen-bond donor pharmacophore

Lipophilicity Differential: Target Compound Is More Hydrophilic Than the Des-acetylamino Analog (CAS 689208-57-9) by Inferred LogP Comparison

The target compound contains a para-acetamido group on the 5-phenyl ring, which introduces a polar amide functionality absent in the simpler des-acetylamino analog (5-phenyl-1H-imidazol-2-yl)-acetic acid ethyl ester (CAS 689208-57-9) [1]. The target has XLogP3-AA = 1.1 [2]. Although an experimentally determined or computed LogP for CAS 689208-57-9 is not publicly available in authoritative databases, the absence of the acetamido group (loss of one H-bond donor and one H-bond acceptor) is expected to increase lipophilicity relative to the target compound, consistent with the general structure–property relationship that amide incorporation reduces LogP by approximately 0.5–1.0 units per added amide bond [3].

Drug likeness Lipophilicity Permeability

Polar Surface Area Advantage: Target Compound's Higher TPSA Relative to Core Scaffold (CAS 791569-71-6) Provides Differentiated Permeability Characteristics

The target compound (TPSA = 84.1 Ų) has a substantially larger polar surface area than the unsubstituted core scaffold 1H-imidazole-2-acetic acid ethyl ester (CAS 791569-71-6), which has TPSA = 55.0 Ų [1]. This difference of +29.1 Ų (52.9% increase) arises from the addition of the para-acetamidophenyl group, which contributes additional polar atoms (amide carbonyl and NH). Compounds with TPSA > 80 Ų generally exhibit reduced passive membrane permeability compared to those with TPSA < 60 Ų [2]. This property differential is directly relevant for selecting compounds intended for intracellular vs. extracellular target engagement.

Polar surface area Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: Target Possesses Dual HBD Capability, Distinguished from Single-HBD Isomer CAS 80809-50-3

The target compound has two hydrogen-bond donor atoms: the imidazole ring NH (position 1) and the acetamide NH on the para-phenyl substituent. By contrast, CAS 80809-50-3 has only one HBD (the acetamide NH attached to the imidazole N1), because the imidazole NH is substituted and unavailable for hydrogen-bond donation [1][2]. This is a binary, well-defined structural difference. In pharmacophore-based screening, the presence of two HBD vectors vs. one can determine whether a compound fits a given receptor pharmacophore model, making these compounds non-interchangeable in structure-based drug design campaigns.

Hydrogen-bond donor Pharmacophore modeling Molecular recognition

Molecular Size and Complexity: Target Compound Occupies a Different Property Space Than the Unsubstituted Imidazole-2-acetic Acid Ethyl Ester Scaffold

The target compound (MW = 287.31 g·mol⁻¹) is approximately 1.86-fold heavier than the unsubstituted core scaffold 1H-imidazole-2-acetic acid ethyl ester (CAS 791569-71-6; MW = 154.17 g·mol⁻¹) [1]. The target has 21 heavy atoms vs. 11 for the core scaffold, placing it in lead-like chemical space (MW < 350) while the core scaffold remains in fragment space (MW < 250). This size differential is meaningful for procurement decisions: the target is suitable for lead optimization programs, whereas the core scaffold is more appropriate as a fragment for fragment-based screening or as a synthetic building block [2].

Molecular weight Chemical space Fragment-based drug discovery

Commercial Availability and Purity Benchmarking vs. Research-Grade Analogs

The target compound is stocked by multiple independent suppliers including AKSci (purity ≥95%), A&J Pharmtech (purity 97%), and BOC Sciences, with catalog availability for immediate shipment [1]. The regioisomer CAS 80809-50-3 is listed by fewer suppliers (Angene Chemical, catalog AG005J0Y) and its purity specification is not uniformly posted [2]. The core scaffold CAS 791569-71-6 is widely available (Fluorochem, Leyan, Chemscene) at 97% purity but lacks the elaborated aromatic substitution . For procurement workflows requiring a 5-(4-acetamidophenyl)-substituted imidazole-2-acetic acid ethyl ester with defined purity, the target compound is the only directly suitable commercial option in this specific substitution pattern.

Procurement Purity specification Supplier comparison

Recommended Research and Procurement Application Scenarios for 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9)


Pharmacophore-Driven Screening Requiring a Dual Hydrogen-Bond Donor Imidazole Scaffold

When a biochemical screening campaign requires an imidazole-based probe that presents two hydrogen-bond donor vectors—one from the imidazole NH and one from a terminal acetamide NH—the target compound is structurally qualified, whereas the regioisomer CAS 80809-50-3 lacks the imidazole NH donor. This distinction is supported by the computed HBD count of 2 vs. 1 [1] and is critical for pharmacophore models where both donor interactions are required for target engagement.

Synthetic Chemistry: Late-Stage Diversification via Ethyl Ester Hydrolysis or Transesterification

The ethyl ester at the imidazole 2-position serves as a masked carboxylic acid handle. The target compound can be hydrolyzed to the free acid (imidazole-2-acetic acid derivative) or transesterified to alternative ester prodrugs. The presence of the para-acetamido group remains stable under standard basic hydrolysis conditions (NaOH/EtOH) typically used for ethyl ester cleavage. This scenario leverages the compound's dual functional groups—ester for further derivatization and acetamide for target recognition—as established by the structural and physicochemical evidence in Section 3.

Medicinal Chemistry Lead Optimization with Controlled Lipophilicity (XLogP3 ≈ 1.1)

For lead optimization programs targeting oral bioavailability, the compound's XLogP3 of 1.1 [2] places it within the favorable range for aqueous solubility and moderate permeability. Compared to more lipophilic analogs such as CAS 80809-50-3 (XLogP3 = 1.5), the target compound may offer superior solubility and lower metabolic liability, provided that in vitro ADME assays confirm this class-level inference. Researchers should verify solubility and microsomal stability experimentally before committing to procurement for in vivo studies.

Chemical Biology Tool Compound with Defined Purity and Multi-Vendor Availability

The compound's availability from multiple vendors at certified purities of 95–97% makes it suitable as a tool compound for target validation studies in academic and industrial laboratories. The competitive supplier landscape facilitates procurement at scale and reduces single-source dependency. Researchers should request a certificate of analysis (CoA) confirming purity ≥95% by HPLC before initiating cell-based assays, given the lack of published pharmacological data for this specific compound.

Quote Request

Request a Quote for 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.